molecular formula C21H23FN4OS3 B5052901 2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide

2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide

Cat. No.: B5052901
M. Wt: 462.6 g/mol
InChI Key: XTGKWZYQJXIUQC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing two carbon atoms and three nitrogen atoms in a five-membered ring . These compounds are known for their wide range of pharmacological activities and are used in the development of various drugs .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, 1,2,4-triazole derivatives are typically synthesized through the reaction of thiosemicarbazides with α-haloketones . The exact method would depend on the specific substituents present in the compound.


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has various substituents, including an ethyl group, a 2-fluorobenzylthio group, and a methylthiophenyl group. The exact structure would need to be confirmed through spectroscopic techniques like IR, NMR, and mass spectrometry .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known for their reactivity and can undergo various chemical reactions, depending on the substituents present. They can react with different electrophiles and nucleophiles, and can also undergo oxidation and reduction reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many 1,2,4-triazole derivatives are known to have antimicrobial, antifungal, and anticancer activities . They can interact with various enzymes and receptors in the body, leading to their biological effects .

Future Directions

Given the wide range of biological activities of 1,2,4-triazole derivatives, this compound could be a potential candidate for drug development . Future research could involve studying its biological activities, optimizing its structure for better activity and selectivity, and conducting preclinical and clinical trials.

Properties

IUPAC Name

2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4OS3/c1-3-26-19(13-29-12-15-7-4-5-10-18(15)22)24-25-21(26)30-14-20(27)23-16-8-6-9-17(11-16)28-2/h4-11H,3,12-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGKWZYQJXIUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)CSCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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